

# physical and chemical properties of Akton

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## Compound of Interest

Compound Name: Akton

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An In-depth Technical Guide to the Physical and Chemical Properties of **Akton**

For distribution to: Researchers, Scientists, and Drug Development Professionals Subject:

**Akton** (CAS: 1757-18-2) Classification: Organophosphate Insecticide

This technical guide provides a comprehensive overview of the core physical, chemical, and toxicological properties of **Akton**. The information is compiled for researchers, scientists, and professionals in drug development and toxicology. This document includes quantitative data, detailed experimental methodologies, and a visualization of its primary mechanism of action.

## Chemical and Physical Properties

**Akton**, identified by the CAS number 1757-18-2, is an organothiophosphate compound.<sup>[1]</sup> Its primary use has been as a non-systemic soil insecticide.<sup>[2]</sup> The following tables summarize its key identifiers and physicochemical properties based on publicly available data.

Table 1: Chemical Identification of **Akton**

Identifier	Value	Source
IUPAC Name	[2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene- $\lambda^5$ -phosphane	[1]
CAS Number	1757-18-2	[1][3]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> Cl <sub>3</sub> O <sub>3</sub> PS	[1][3]
Canonical SMILES	CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl	[1]
InChIKey	QCKIOHMRUZJYQZ-UHFFFAOYSA-N	[1]
Synonyms	Axiom, SD-9098, O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate	[1][2]

Table 2: Physical and Chemical Properties of **Akton**

Property	Value	Unit	Notes
Molecular Weight	375.64	g/mol	Computed by PubChem.[1][3]
Physical State	Solid	-	Based on melting point.
Melting Point	27.5 - 28.5	°C	[3]
Boiling Point	406.5 ± 55.0	°C	Predicted at 760 mmHg.[3]
Density	1.392 ± 0.06	g/cm <sup>3</sup>	Predicted.[3]
XLogP3	4.8	-	A computed measure of hydrophobicity.[1]
Hydrogen Bond Acceptor Count	4	-	Computed by Cactvs.[1]
Rotatable Bond Count	6	-	Computed by Cactvs.[1]

## Experimental Protocols

The determination of the physicochemical and toxicological properties of a compound like **Akton** involves standardized laboratory procedures. Below are detailed methodologies representative of those used to obtain the data presented.

### Determination of Physical Properties

- **Melting Point:** The melting point is determined using a calibrated digital melting point apparatus. A small, powdered sample of **Akton** is packed into a capillary tube and placed in the apparatus. The temperature is slowly ramped, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
- **Boiling Point:** The boiling point is determined by distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which

the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point, corrected for atmospheric pressure.

- Density: The density of **Akton** can be determined using a gas pycnometer for solids. This instrument measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample. The density is calculated by dividing the known mass of the sample by the measured volume.

## Chromatographic and Spectrometric Analysis

A standard method for the detection and quantification of organophosphate pesticides like **Akton** in environmental or biological samples involves Gas Chromatography-Mass Spectrometry (GC-MS).

- Objective: To identify and quantify **Akton** in a sample matrix.
- Instrumentation: Gas Chromatograph coupled with a Quadrupole-Orbitrap Mass Spectrometer (GC-Q-Orbitrap).
- Procedure:
  - Sample Preparation: An extract of the sample (e.g., soil, water, tissue) is prepared using a suitable solvent like hexane. The extract is concentrated and may be cleaned up using solid-phase extraction (SPE) to remove interfering substances.
  - GC Separation: The prepared sample is injected into the GC.
    - GC Column: TG-5SILMS, 30 m × 0.25 mm (i.d.) × 0.25 μm.[4]
    - Carrier Gas: Helium.
    - Temperature Program: A temperature gradient is used to separate compounds based on their volatility.
  - Mass Spectrometry Detection:
    - Ion Source: Electron Ionization (EI) at 70 eV.[4]

- Ion Source Temperature: 230°C.[4]
- Scan Mode: Full MS scan with a mass range of 50-600 m/z.[4]
- Resolution: 60,000 FWHM.[4]
- Data Analysis: The retention time and the mass spectrum of the analyte are compared to a certified reference standard of **Akton** to confirm its identity. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

## Acute Toxicity Testing in Aquatic Organisms

The following protocol is a summary of the standardized method used to determine the 96-hour LC50 (the concentration lethal to 50% of the test population) for fish and aquatic invertebrates.  
[2]

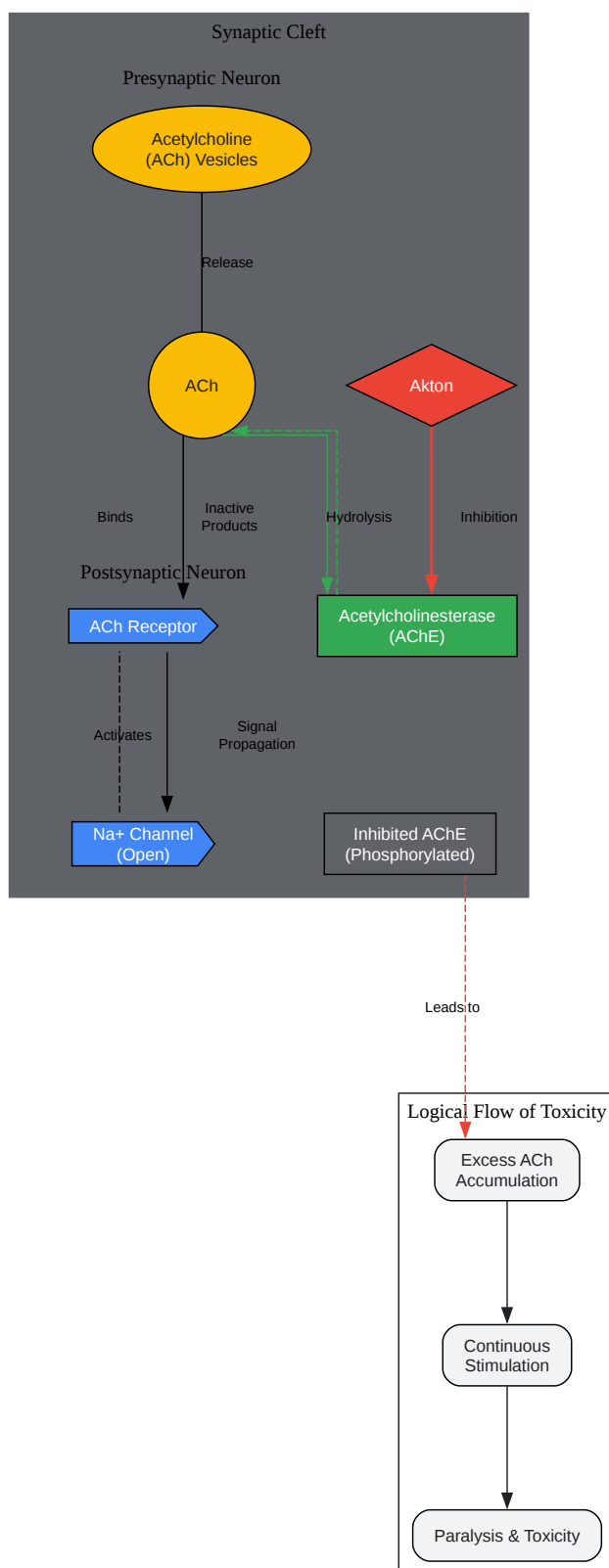
- Test Organisms: Fingerling fish (e.g., Rainbow trout, Bluegill) or aquatic invertebrates (e.g., daphnids).
- Test Chambers: 18.9-liter wide-mouthed jars containing 15 liters of the test solution.
- Procedure:
  - A series of test solutions with at least six different concentrations of **Akton** are prepared. A control group with no **Akton** is also included.
  - At least 10 organisms are placed in each test chamber. The biomass of the organisms should not exceed 0.8 g per liter of solution.
  - The test begins upon initial exposure and continues for 96 hours for fish.
  - The number of dead or affected organisms in each chamber is recorded every 24 hours.
  - The LC50 value and its 95% confidence interval are calculated from the concentration-response data using appropriate statistical methods.

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Akton**, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] AChE is critical for nerve function, as it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7][8]

The inhibition process involves the following steps:

- **Binding:** The phosphorus atom of **Akton** binds to the serine hydroxyl group in the active site of AChE.[6]
- **Phosphorylation:** A covalent phosphoryl-enzyme bond is formed, and a leaving group is displaced. This phosphorylated enzyme is highly stable and inactive.[6][9]
- **Acetylcholine Accumulation:** With AChE inhibited, acetylcholine accumulates in the synapse.[7][10]
- **Continuous Nerve Stimulation:** The excess acetylcholine repeatedly stimulates its receptors on the postsynaptic neuron, leading to continuous and uncontrolled nerve firing.[10][11] This results in paralysis and, ultimately, the death of the insect.[11]



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Caption: Mechanism of **Akton** toxicity via acetylcholinesterase (AChE) inhibition.

## Toxicology and Safety

**Akton** is classified as highly toxic.[1] Its hazard statements indicate that it is fatal if swallowed or in contact with skin.[1][5]

Table 3: Acute Toxicity Data for **Akton**

Test Organism	Route	Value	Unit	Source
Rat	Oral LD50	42	mg/kg	[3]
Various Birds	Oral LD50	18.99	mg/kg	[12]
Rainbow Trout	96-h LC50	1,200	µg/L	[2]
Bluegill	96-h LC50	>1,000	µg/L	[2]
Fathead Minnow	96-h LC50	>1,000	µg/L	[2]

This document is intended for informational purposes for a professional audience. All handling of **Akton** should be performed in accordance with established safety protocols, using appropriate personal protective equipment, and in compliance with all applicable regulations.

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